Cas no 84797-54-6 (N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine)

N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine structure
84797-54-6 structure
Product Name:N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine
CAS No:84797-54-6
MF:C9H10ClN3
MW:195.648800373077
MDL:MFCD16606014
CID:727592
PubChem ID:2773133
Update Time:2024-01-31

N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-chloroethyl)-1H-Benzimidazol-2-amine
    • 1H-Benzimidazol-2-amine,N-(2-chloroethyl)-
    • N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride
    • N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine
    • 1H-Benzimidazol-2-amine,N-(2-chloroethyl)-(9CI)
    • N-(2-chloroethyl)-1H-benzo[d]iMidazol-2-aMine
    • 1H-benzimidazol-2-yl-(2-chloroethyl)amine
    • n-(2-Chloroethyl)-1,3-dihydro-2h-benzo[d]imidazol-2-imine
    • 1H-Benzimidazol-2-amine, N-(2-chloroethyl)-
    • MDL: MFCD16606014
    • Inchi: 1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13)
    • InChI Key: YKNALGLNPRIOGR-UHFFFAOYSA-N
    • SMILES: C1(NCCCl)NC2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 195.056325
  • Monoisotopic Mass: 195.056325
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.7

Experimental Properties

  • Density: 1.373
  • Boiling Point: 370°C at 760 mmHg
  • Flash Point: 177.6°C
  • Refractive Index: 1.71
  • pka: 11.36±0.10(Predicted)

N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine Security Information

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